1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
Description
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated pyridine ring fused with a naphthyridine system. Its structure is characterized by a tetrahydropyrido moiety fused at positions 4 and 3 of the naphthyridine scaffold. It is commercially available with a purity of 95% (CAS: 387358-40-9) and is often utilized as a building block in synthetic organic chemistry .
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[4,3-b][1,6]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIABLTNJAVAKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=CN=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371957 | |
| Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-40-9 | |
| Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydropyrido[4,3-b]-[1,6]-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Synthetic Route via Dihydropyridine Precursors (Patent US4720499A)
- The synthesis starts from 1,4-dihydropyridine derivatives which are reacted with s-triazine in an inert organic solvent (e.g., dimethylformamide) in the presence of a strong base such as sodium hydride or alkali metal alcoholates.
- The reaction temperature ranges from 50°C to 160°C, preferably 100–150°C, under nitrogen atmosphere.
- The process involves deprotonation of the dihydropyridine followed by nucleophilic substitution with s-triazine, leading to the formation of the pyrido[4,3-b]naphthyridine core.
- Alkylation steps can be performed on the resulting compounds using alkyl halides (e.g., isopropyl halides) to introduce alkyl substituents at nitrogen or carbon atoms.
- The final products are isolated by crystallization and extraction, often using ethanol and methanol to purify the crystalline pyrido[4,3-b]naphthyridines.
- This method yields compounds with various substitutions on the aromatic ring (R1) and alkyl groups (R2, R3) on the heterocyclic core, allowing for structural diversity.
- The process is well-documented for producing pharmacologically active calcium antagonists with high purity and yield.
Key Reaction Conditions and Reagents:
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Deprotonation | Sodium hydride (NaH) or alkali metal alkoxides | Ambient to 105°C | Dimethylformamide | Under nitrogen atmosphere |
| Nucleophilic substitution | s-Triazine | 50–160°C | Dimethylformamide | Stirring for 16 hours |
| Alkylation | Alkyl halides (e.g., isopropyl halides) | Room temperature | Aprotic solvents | Trimethyloxonium tetrafluoroborate used for methylation |
| Purification | Crystallization, methanol extraction | 0–25°C | Ethanol, methanol | Extraction for 24 hours |
Modern Photoredox-Catalyzed Continuous Flow Synthesis (Nature, 2023)
- A cutting-edge approach uses photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by intramolecular nucleophilic aromatic substitution (S_NAr) to form the tetrahydropyrido[4,3-b]naphthyridine scaffold.
- This method is performed in a continuous flow reactor , enabling automation, scalability, and high yields.
- The process uses photocatalysts such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile and hydrogen atom transfer catalysts like sodium azide.
- The S_NAr cyclization step requires elevated temperatures (up to 220°C) to achieve full conversion due to the lower reactivity of C–Cl bonds in the vinylpyridine substrates.
- This modular approach allows access to various regioisomers of tetrahydronaphthyridines, including the 1,6-isomer, with yields ranging from 46% to 64%.
- The method is notable for its high atom economy, mild conditions, and suitability for library synthesis in drug discovery.
| Step | Catalyst/Conditions | Temperature | Reactor Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Hydroaminoalkylation (HAA) | Photocatalyst + NaN3 (HAT catalyst) | Ambient to moderate | Continuous flow | High (up to 98%) | Uses halogenated vinylpyridines |
| Intramolecular S_NAr | Thermal activation | 180–220°C | Continuous flow | 46–64% | Higher temp needed for C–Cl substrates |
Asymmetric Synthesis via Heck Reaction and Enantioselective Transfer Hydrogenation (J. Org. Chem., 2020)
- An asymmetric synthetic route to tetrahydronaphthyridine scaffolds involves:
- A Heck reaction between 2-chloropyridine and ethylene gas to form vinylpyridine intermediates.
- A one-pot cyclization and amination of 3-acyl-2-vinylpyridine to build the fused ring system.
- An enantioselective transfer hydrogenation step to introduce chirality into the tetrahydropyrido[4,3-b]naphthyridine core.
- This route reduces the number of synthetic steps from nine to six and improves overall yield from approximately 4% to 25%.
- The process avoids chromatographic purification, making it suitable for scale-up and industrial applications.
Related Synthetic Approaches for Substituted Tetrahydrobenzo[b]naphthyridines (MDPI, 2023)
- Synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines involves:
- These methods provide insights into functional group tolerance and reactivity of the tetrahydropyrido[4,3-b]naphthyridine core.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The classical method (patent) emphasizes the importance of strong bases and inert solvents to facilitate nucleophilic substitution on dihydropyridine precursors, enabling the construction of the fused heterocyclic system with high regio- and chemoselectivity.
- The photoredox continuous flow method represents a significant advancement, allowing rapid, automated synthesis with excellent yields and the ability to generate diverse analogues by varying the primary amine feedstocks and halogenated vinylpyridines.
- The asymmetric synthesis route is particularly valuable for producing chiral tetrahydropyrido[4,3-b]naphthyridines, which are important in pharmaceutical applications requiring enantiomerically pure compounds.
- Functionalization strategies, such as alkylation and vinyl/phenylethynyl substitution, expand the chemical space accessible for this scaffold, facilitating medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Key Observations :
- Substituents at position 7 (e.g., benzyl, trifluoromethyl benzoyl) significantly alter physicochemical properties like logP and solubility .
- Fused benzene rings (e.g., benzo[h][1,6]naphthyridines) introduce planar aromatic systems, favoring DNA intercalation or enzyme inhibition .
- Saturation patterns influence conformational flexibility and binding to biological targets .
Physicochemical Properties
Biological Activity
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to naphthyridines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₁₁H₁₁N₃
- Melting Point : 156-158 °C
- CAS Number : 387358-40-9
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a variety of biological activities including anticancer, antimicrobial, and neuroprotective effects. The specific biological activities associated with this compound include:
- Antitumor Activity : Several studies have highlighted the potential of naphthyridine derivatives as antitumor agents. For instance, a study on related compounds showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.03 to 15 μg/mL .
- Antimicrobial Properties : Naphthyridine derivatives have been reported to possess antimicrobial properties. In comparative studies, certain derivatives demonstrated moderate activity against bacterial and fungal strains .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
- Inhibition of Enzymatic Activity : Some studies suggest that naphthyridine derivatives may inhibit key enzymes involved in tumor progression and microbial growth .
Case Studies
- Anticancer Efficacy : A case study investigated the effects of naphthyridine derivatives on human lung cancer cell lines (H1299 and A549). The study found that these compounds induced apoptosis in a p53-independent manner while downregulating oncogenes such as SOX9 and Ki67 .
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of synthesized naphthyridine derivatives against various pathogens. Results indicated that certain derivatives exhibited comparable activity to standard antibiotics like Streptomycin and Nystatin .
Table 1: Biological Activities of Naphthyridine Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Moderate activity against bacterial strains | |
| Neuroprotective | Potential protective effects on neuronal cells |
Table 2: IC50 Values for Selected Naphthyridine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 | 10.47 |
| Canthin-6-one | HeLa | 15.03 |
| 9-Amino-2-ethoxy-8-methoxy-naphthyridine | MCF-7 | 0.03 |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Predicts binding modes to targets like AChE or integrins. For example, hybrids with 6-chlorotacrine show strong π-π stacking with Trp86 in AChE .
- MD Simulations : Optimizes linker length (e.g., three-methylene tethers) to balance flexibility and rigidity for improved binding kinetics .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
How can researchers resolve contradictions in reported synthetic yields or biological data?
Q. Data Analysis Focus
- Reproducibility Checks : Verify catalyst purity (e.g., Pt/C vs. Pd/C in dehydrogenation) and solvent quality, as traces of water can alter yields .
- Biological Replicates : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm activity. For example, anti-HCMV activity in plaque assays should align with polymerase inhibition data .
- Meta-Analysis : Compare reaction conditions (e.g., Skraup synthesis vs. microwave-assisted methods) to identify critical variables affecting yields .
What analytical techniques are essential for purity assessment and troubleshooting synthesis?
Q. Methodological Focus
- HPLC-MS : Detects low-abundance byproducts (e.g., 5,6,7,8-tetrahydro isomers) in dehydrogenation reactions .
- TLC Monitoring : Tracks multi-component reactions (e.g., condensation of aminopyridinones with aldehydes) to optimize stepwise additions .
- Elemental Analysis : Confirms stoichiometry in halogenated derivatives, where residual chlorine impacts reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
